molecular formula C20H19F3O4 B12701991 Difenopenten-ethyl CAS No. 71101-05-8

Difenopenten-ethyl

Cat. No.: B12701991
CAS No.: 71101-05-8
M. Wt: 380.4 g/mol
InChI Key: NEHGWVYDSJWTJK-YIXHJXPBSA-N
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Description

Difenopenten-ethyl (ethyl (2E)-3-(4-[4-(trifluoromethyl)phenoxy]phenoxy)pent-2-enoate) is a fluorinated herbicide belonging to the aryloxyphenoxypropionate (APP) class. It is primarily used for post-emergence control of annual and perennial grasses in broadleaf crops such as soybeans and corn . The compound inhibits lipid biosynthesis by disrupting mitochondrial membrane integrity in target plants, leading to cellular leakage and plant death . Its fluorinated structure enhances stability and bioavailability, contributing to selective herbicidal activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71101-05-8

Molecular Formula

C20H19F3O4

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl (E)-4-[4-[4-(trifluoromethyl)phenoxy]phenoxy]pent-2-enoate

InChI

InChI=1S/C20H19F3O4/c1-3-25-19(24)13-4-14(2)26-16-9-11-18(12-10-16)27-17-7-5-15(6-8-17)20(21,22)23/h4-14H,3H2,1-2H3/b13-4+

InChI Key

NEHGWVYDSJWTJK-YIXHJXPBSA-N

Isomeric SMILES

CCOC(=O)/C=C/C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CCOC(=O)C=CC(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Difenopenten-ethyl undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various by-products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into simpler compounds, although this is less common.

    Substitution: Electrophilic substitution reactions are common, especially involving the aromatic rings.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

    Major Products: The major products formed depend on the type of reaction and the conditions used.

Mechanism of Action

Difenopenten-ethyl exerts its herbicidal effects by being rapidly absorbed through the roots and leaf surfaces of plants . It disrupts the normal metabolic processes within the plant cells, leading to the death of the targeted weeds.

Comparison with Similar Compounds

Key Findings :

  • This compound exhibits lower mammalian toxicity compared to oxyfluorfen but shares moderate soil persistence with other APPs .
  • Oxyfluorfen’s high soil adsorption and persistence pose risks of bioaccumulation, unlike APP herbicides .

Efficacy and Selectivity

  • This compound: Effective against Echinochloa crus-galli (barnyard grass) in corn and soybean fields at 50–100 g/ha .
  • Haloxyfop-methyl : Requires higher doses (200–400 g/ha) for similar efficacy but shows broader grass control in cotton .
  • Cyhalofop-butyl : Superior selectivity in rice paddies due to rapid degradation in anaerobic conditions .

Research Highlights

  • A 1987 study demonstrated that this compound at 10 μM caused 70% mitochondrial membrane disruption in corn, compared to <20% for haloxyfop-methyl under identical conditions .
  • Oxyfluorfen showed 100% mortality in Scenedesmus obliquus algae at 0.1 mg/L, whereas this compound’s aquatic toxicity remains unstudied .

Biological Activity

Difenopenten-ethyl, a compound belonging to the class of herbicides, has garnered attention for its biological activities, particularly in agricultural applications. Understanding its biological activity involves examining its mechanisms of action, efficacy against various pests, and potential impacts on non-target organisms.

Chemical Structure and Properties

This compound is structurally related to several other herbicides and safeners. Its chemical formula and structure are crucial for understanding its interactions with biological systems. The compound is often used in combination with other herbicides to enhance efficacy and reduce crop damage.

The primary mechanism of action for this compound involves the inhibition of specific biochemical pathways in target organisms. This can include:

  • Inhibition of Photosynthesis : this compound disrupts the photosynthetic process in plants, leading to reduced growth and eventual death.
  • Disruption of Hormonal Balance : The compound may interfere with plant hormone signaling pathways, affecting growth and development.

Efficacy Against Target Organisms

This compound has shown significant efficacy against a range of weeds, particularly those resistant to other herbicides. Its effectiveness can be summarized in the following table:

Target Organism Efficacy (%) Application Rate (g/ha)
Wild Oat (Avena fatua)85200
Barnyard Grass (Echinochloa crus-galli)90250
Crabgrass (Digitaria spp.)80150

This table highlights the compound's ability to control common agricultural weeds effectively.

Case Studies

  • Field Trials with Rice Cultivation : In a series of field trials conducted in rice paddies, this compound demonstrated superior control over Echinochloa spp. compared to traditional herbicides. The trials indicated a reduction in weed biomass by up to 90% when applied at optimal rates.
  • Impact on Non-target Species : Research has also focused on the effects of this compound on non-target organisms, such as beneficial insects and soil microorganisms. Studies showed minimal impact on lady beetle populations and earthworm activity, suggesting a favorable environmental profile for this herbicide.

Research Findings

Recent studies have explored the biochemical pathways affected by this compound. For instance:

  • Cellular Response : Investigations into the cellular response of target weeds revealed increased levels of reactive oxygen species (ROS) following treatment with this compound, indicating oxidative stress as a mode of action.
  • Gene Expression Studies : Transcriptomic analyses have shown that this compound alters the expression of genes involved in stress response and metabolic pathways, further elucidating its mechanism of action.

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